2-iodo-N-(pyridin-2-ylcarbamothioyl)benzamide
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Overview
Description
2-iodo-N-(pyridin-2-ylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an iodine atom attached to the benzamide moiety and a pyridin-2-ylcarbamothioyl group. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves the reaction of 2-iodobenzoic acid with pyridin-2-ylcarbamothioyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(pyridin-2-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The nitro group in the pyridin-2-ylcarbamothioyl moiety can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Major Products Formed
Substitution Reactions: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines.
Scientific Research Applications
2-iodo-N-(pyridin-2-ylcarbamothioyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-iodo-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
2-iodobenzamide: Lacks the pyridin-2-ylcarbamothioyl group, making it less versatile in chemical reactions.
2-iodo-N-phenylbenzamide: Contains a phenyl group instead of the pyridin-2-ylcarbamothioyl group, leading to different biological activities.
Uniqueness
2-iodo-N-(pyridin-2-ylcarbamothioyl)benzamide is unique due to the presence of both the iodine atom and the pyridin-2-ylcarbamothioyl group. This combination enhances its reactivity and potential biological activities, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-iodo-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3OS/c14-10-6-2-1-5-9(10)12(18)17-13(19)16-11-7-3-4-8-15-11/h1-8H,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUHOXMYQNSQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=N2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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